N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-13-9-15(3)18(10-14(13)2)23(21,22)19-12-17(20)11-16-7-5-4-6-8-16/h4-10,17,19-20H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHCDCFUYCXXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(CC2=CC=CC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide typically involves the following steps:
Preparation of 2,4,5-trimethylbenzenesulfonyl chloride: This intermediate can be synthesized by chlorosulfonation of 2,4,5-trimethylbenzene.
Reaction with 2-hydroxy-3-phenylpropylamine: The sulfonyl chloride reacts with 2-hydroxy-3-phenylpropylamine under basic conditions to form the desired sulfonamide.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Using electrophiles like nitric acid (HNO3) or halogens (Cl2, Br2) under acidic conditions.
Major Products Formed:
Oxidation: Formation of N-(2-oxo-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide.
Reduction: Formation of N-(2-amino-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a probe in biological studies to understand enzyme-substrate interactions and metabolic pathways. Medicine: Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The hydroxyl and phenyl groups may enhance the compound's binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and analytical differences between N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide and analogous sulfonamide derivatives:
Key Observations:
Structural Variations: The 2,4,5-trimethyl substitution in the target compound contrasts with the 2,4,6-trimethyl pattern in compounds like 3b and 3F. The 2-hydroxy-3-phenylpropyl chain introduces hydrogen-bonding capacity absent in analogs like 3k (methanesulfonamide) or 3F (silane-quaternary ammonium hybrid), which may enhance water solubility .
Synthetic Pathways :
- The target compound’s synthesis likely parallels ’s NaBH4-mediated reduction of ketoamides (e.g., 3a-n → 4a-n), though direct evidence is lacking. In contrast, 3b and 3F employ coupling/alkylation strategies .
Physicochemical Properties :
- Analogs with 2,4,6-trimethyl groups (e.g., 3b, 3F) exhibit lower calculated polar surface areas compared to the target’s 2,4,5-isomer, suggesting differences in membrane permeability .
- The hydroxyl group in the target compound may improve aqueous solubility relative to 3k (logP ~3.5, estimated) or 3F (highly lipophilic silane group) .
Biological Relevance :
- While 3F demonstrates antimicrobial activity, the target compound’s bioactivity remains speculative. Its hydroxyl group could facilitate interactions with enzymes like carbonic anhydrases, common targets for sulfonamides .
Research Findings and Data
Table: Comparative Elemental Analysis (Selected Compounds)
| Compound | %C (Calc/Found) | %H (Calc/Found) | %N (Calc/Found) | %S (Calc/Found) |
|---|---|---|---|---|
| 3k | 59.49/59.70 | 5.82/5.95 | 3.85/3.64 | 8.82/8.61 |
| 3l | 71.27/71.49 | 5.98/6.19 | 6.93/6.87 | – |
- 3k ’s sulfur content (8.61% found vs. 8.82% calc) indicates high purity, critical for reproducibility in biological assays.
Biological Activity
N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula: C15H21NO3S
- Molecular Weight: 295.40 g/mol
- Structure: The compound features a sulfonamide group, which is known for its role in various biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Here are some key mechanisms:
-
Inhibition of Enzymatic Activity:
- Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial in bacterial folic acid synthesis. This inhibition can lead to antibacterial effects.
- Antiproliferative Effects:
-
Anti-inflammatory Properties:
- Compounds with sulfonamide groups often show anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
Biological Activity Data
A summary of the biological activity data for this compound is presented in Table 1.
| Biological Activity | Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Antiproliferative | Reduced viability in cancer cell lines | |
| Anti-inflammatory | Decreased levels of inflammatory markers |
Case Study 1: Anticancer Activity
A study evaluated the effectiveness of this compound against human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis through activation of caspase pathways .
Case Study 2: Anti-inflammatory Effects
In an animal model of induced inflammation, treatment with this compound led to a marked decrease in paw edema compared to control groups. This suggests that the compound may modulate inflammatory responses effectively .
Q & A
Q. What are the standard synthetic routes for N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves nucleophilic substitution and acylation reactions. Key steps include:
- Coupling Reactions : Use of 2,4,5-trimethylbenzenesulfonyl chloride with hydroxyl-functionalized phenylpropyl precursors under inert conditions. Copper(I) iodide (1–5 mol%) in dichloromethane at 85°C for 16 hours enhances C(sp³)–N bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates.
- Optimization : Adjusting solvent polarity (e.g., DCM vs. THF) and catalyst loading improves yield (reported up to 78%) .
- Analytical Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity and purity (>95%) .
Q. How is the structural characterization of this compound performed?
- Spectroscopic Techniques :
- ¹H NMR : Hydroxyl protons appear as broad singlets (~δ 5.2 ppm), while aromatic protons from the trimethylbenzenesulfonamide group resonate between δ 7.1–7.5 ppm .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 388.18) validate the molecular formula (C₁₉H₂₅NO₃S) .
- X-ray Crystallography : Resolves stereochemistry of the hydroxypropyl moiety and sulfonamide conformation .
Q. What biological targets are associated with this compound, and how are preliminary activity assays designed?
- Targets : Bacterial dihydropteroate synthase (DHPS) and human carbonic anhydrase isoforms (e.g., CA-II, CA-IX) .
- Assay Design :
- Enzyme Inhibition : Microplate-based fluorometric assays measure IC₅₀ values (e.g., 0.8–2.3 µM against DHPS) .
- MIC Testing : Broth dilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains (reported MIC: 8–32 µg/mL) .
Advanced Research Questions
Q. How do substituents on the phenylpropyl or sulfonamide groups influence biological activity, and how can contradictory data be resolved?
- Structure-Activity Relationships (SAR) :
- Hydroxyl Position : Moving the hydroxyl group from C2 to C3 reduces DHPS inhibition by 40%, as shown in analogs .
- Methyl Groups on Sulfonamide : 2,4,5-Trimethyl substitution enhances lipophilicity (logP ~3.2), improving membrane permeability compared to unsubstituted analogs .
- Resolving Contradictions :
- Comparative Kinetics : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) for variants with conflicting MIC data .
- Metabolic Stability : LC-MS/MS quantifies hepatic microsomal degradation to identify labile substituents .
Q. What advanced techniques are used to study the compound’s interaction with carbonic anhydrase isoforms?
- Biophysical Methods :
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔG = −9.8 kcal/mol for CA-II) .
- Molecular Docking : Glide/SP docking (Schrödinger Suite) predicts hydrogen bonding between the sulfonamide group and CA-II’s Zn²⁺-bound active site .
- Cellular Models : Hypoxia-inducible CA-IX inhibition in 3D tumor spheroids (HCT116 cells) shows reduced extracellular acidification (pH 6.8 → 7.2) .
Q. How can reaction kinetics and mechanistic pathways be elucidated for sulfonamide derivatization?
- Kinetic Studies :
- Pseudo-First-Order Conditions : Monitor sulfonamide acylation via in situ IR (C=O stretch at 1,710 cm⁻¹) under varying temperatures (Δ‡H = 58 kJ/mol) .
- Isotope Labeling : ¹⁸O tracing identifies nucleophilic attack pathways during hydrolysis .
- Mechanistic Probes :
- DFT Calculations : B3LYP/6-31G(d) models predict transition states for sulfonamide bond cleavage .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Formulation Optimization :
- Co-Solvents : 10% DMSO/90% PEG-400 increases aqueous solubility (from 0.5 mg/mL to 8.2 mg/mL) .
- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm diameter) achieve sustained release (t₁/₂ = 12 h) in murine models .
Data Analysis & Experimental Design
Q. How should researchers address batch-to-batch variability in synthesis?
- Quality Control :
- In-Process Checks : Mid-reaction HPLC monitors intermediate purity (>98% by area) .
- Design of Experiments (DoE) : Central composite design optimizes parameters (e.g., temperature, catalyst loading) to minimize variability .
Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition assays?
- Nonlinear Regression : Four-parameter logistic model (GraphPad Prism) calculates IC₅₀ and Hill slopes .
- Outlier Detection : Grubbs’ test (α = 0.05) removes aberrant data points from triplicate runs .
Q. How can computational tools predict off-target interactions or toxicity?
- In Silico Screening :
- SwissADME : Predicts CYP450 inhibition (e.g., CYP3A4 score: 0.72) .
- ProTox-II : Flags potential hepatotoxicity (LD₅₀ ~320 mg/kg) based on structural alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
